9-(2-膦酸甲氧基丙基)腺嘌呤

描述

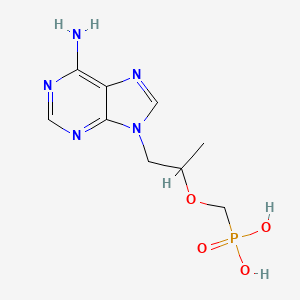

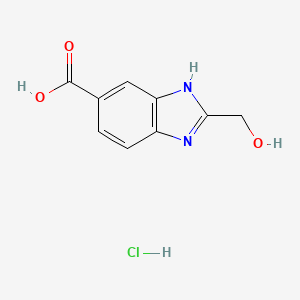

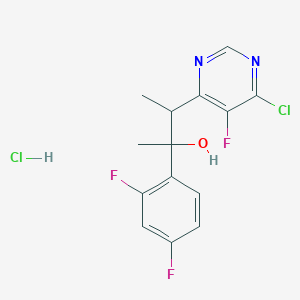

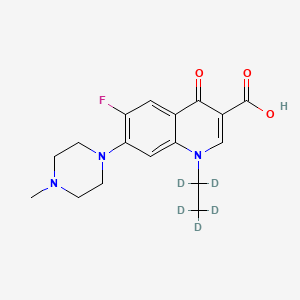

9-(2-Phosphonomethoxypropyl)adenine is an isomer of Tenofovir . Tenofovir is an acyclic phosphonate nucleotide derivative used in antiviral treatment as a reverse transcriptase inhibitor . It is also known as an HIV-1 RT inhibitor and antiretroviral drug .

Synthesis Analysis

The synthesis of ®-9-(2-phosphonomethoxypropyl)adenine involves taking ®-9-(2-hydroxypropyl) adenine and methyl phosphono diethyl p-toluenesulfonate as raw materials. These are used to synthesize ®-9-(2-(diethylphosphono)methoxypropyl)adenine, and then diethyl is removed to give the ®-9-(2-phosphonomethoxypropyl)adenine .Molecular Structure Analysis

The acid-base behavior of 9-(2-Phosphonomethoxypropyl)adenine and related compounds are of general interest due to their binding to enzymes and coordination of metal ions . HPMPA can accept two protons at the phosphonate and two more at the adenine residue .Chemical Reactions Analysis

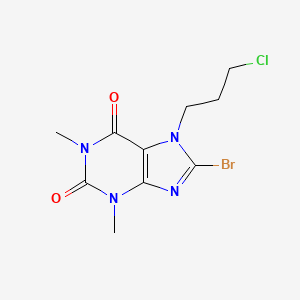

A series of PMEA derivatives were synthesized to enhance plasma stability and liver release. The metabolic stability of ADV (Chemical I) and its two analogues (Chemicals II and III) was evaluated in rat plasma and liver homogenate in vitro .Physical And Chemical Properties Analysis

The total transport of bis (POC)-PMPA was 2.7%, whereas it was less than 0.1% for PMPA. Bis (POC)-PMPA was considerably metabolized inside the epithelial cells .科学研究应用

合成和抗病毒研究

- PMPA 因其潜在的抗病毒应用而成为广泛研究的主题。研究重点是合成 PMPA 的新型衍生物并评估它们的抗病毒功效。例如,已经合成 PMPA 的 α-硼烷核苷酸类似物等衍生物,并评估了它们对包括 HIV 在内的多种病毒的抗病毒活性,尽管这些化合物在体外没有表现出显着的抗病毒活性 (Barral 等人,2006 年)。

稳定性和分解研究

- 已经研究了 PMPA 衍生物的化学和酶稳定性。这些衍生物的分解动力学数据提供了对它们在不同条件下的行为的见解,这对于它们的潜在治疗应用至关重要 (Barral 等人,2006 年)。

结构和酸碱性质

- 已经使用拉曼光谱等技术研究了 PMPA 在水溶液中的结构和酸碱性质。此类研究有助于理解 PMPA 的质子化位点和相应的能谱性质,这对它的生物活性很重要 (Kopecký 等人,2002 年)。

金属离子结合性质

- 对 PMPA 姐妹化合物的研究揭示了对其金属离子结合性质的见解。此类研究对于理解 PMPA 与金属离子的相互作用至关重要,这会影响其生物活性和作为治疗剂的潜力 (Gómez-Coca 等人,2000 年)。

免疫生物学活性

- PMPA 及其衍生物已显示出免疫刺激和免疫调节活性,这可能有利于病毒感染的治疗。PMPA 研究的这一方面为其超出直接抗病毒作用的应用提供了新途径 (Zídek 等人,2003 年)。

体外抗病毒功效

- PMPA 在体外对各种病毒表现出显着的抗病毒功效。它抑制病毒复制的能力使其成为抗病毒疗法进一步研究的有希望的候选者 (Beadle 等人,2006 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861388 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-Phosphonomethoxypropyl)adenine | |

CAS RN |

107021-12-5 | |

| Record name | Tenofovir (parent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)